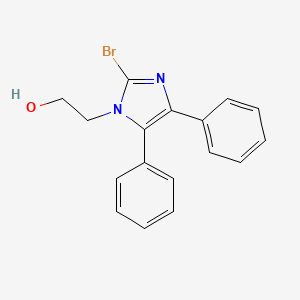

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol

Beschreibung

2-(2-Bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol is a tetra-substituted imidazole derivative featuring a bromine atom at the C2 position, phenyl groups at C4 and C5, and a 2-hydroxyethyl substituent at N1. The bromine atom introduces steric bulk and electronic effects, while the hydroxyl group enables hydrogen bonding and derivatization.

Eigenschaften

IUPAC Name |

2-(2-bromo-4,5-diphenylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-17-19-15(13-7-3-1-4-8-13)16(20(17)11-12-21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQGPATZUNAAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)Br)CCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4,5-diphenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, metal complexes derived from imidazole ligands have shown enhanced antimicrobial activity compared to their uncoordinated forms. This suggests that the introduction of metal ions can significantly augment the biological efficacy of imidazole-based compounds .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. In these assays, the compound demonstrated a capacity to scavenge free radicals effectively, indicating its potential as a natural antioxidant agent . The structure of the compound allows for effective electron donation to free radicals, thereby stabilizing them and preventing oxidative stress.

Anticancer Research

Mechanism of Action

The anticancer potential of imidazole derivatives has been a focal point in recent research. Studies indicate that compounds like this compound may disrupt cellular integrity and metabolic pathways critical for cancer cell survival. For example, molecular docking studies have suggested that this compound can inhibit tubulin polymerization, a crucial process for cancer cell division and proliferation .

Case Studies

In vitro studies have demonstrated that certain imidazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The evaluation of cell viability after treatment with varying concentrations of the compound showed a significant reduction in viability among cancer cell lines compared to control groups . This highlights the therapeutic potential of this compound in cancer treatment.

Coordination Chemistry

Metal Complex Formation

The ability of this compound to form complexes with transition metals has been explored extensively. These metal complexes often exhibit enhanced biological activities compared to their ligand counterparts. For instance, coordination with metals such as copper and zinc has led to improved antimicrobial and anticancer properties due to increased stability and bioavailability .

Summary Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial and fungal strains; enhanced by metal coordination |

| Antioxidant Activity | Scavenges free radicals; potential natural antioxidant agent |

| Anticancer Potential | Disrupts cellular integrity; inhibits tubulin polymerization; selective cytotoxicity towards cancer cells |

| Coordination Chemistry | Forms stable metal complexes with enhanced biological activities |

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and phenyl groups contribute to its binding affinity and specificity, while the ethanol group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-[2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol

This compound replaces bromine with chlorine at C2 and features a propanol chain instead of ethanol. The longer alkyl chain increases hydrophobicity, while chlorine’s smaller atomic radius reduces steric hindrance compared to bromine. Crystal structure analysis reveals intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds, similar to brominated analogues .

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

This derivative replaces the hydroxyl group with an ester and introduces chlorine at C4/C3. The ester group enhances lipophilicity, making it more suitable for hydrolytic prodrug strategies. The presence of chlorine and bromine creates a highly electron-deficient imidazole core, altering reactivity in cross-coupling reactions .

Table 1: Comparison of Halogen-Substituted Imidazoles

Derivatives with Aryl Group Variations

2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol (WIHHOM)

The methoxy group at the C2 phenyl ring donates electron density, increasing the imidazole’s basicity compared to brominated analogues. Crystallographic data shows a planar imidazole core (r.m.s. deviation = 0.0056 Å) and O–H⋯N hydrogen bonds stabilizing the crystal lattice .

2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol

The nitro group at C2 creates strong electron-withdrawing effects, enhancing electrophilicity. The chiral phenylpropanol chain enables applications in asymmetric catalysis. Intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds dominate its supramolecular architecture .

Table 2: Aryl-Substituted Imidazole Alcohols

Functional Group Modifications

2-(4,5-Diphenyl-1-(o-tolyl)-1H-imidazol-2-yl)phenol

The hydroxyl group at the ortho-tolyl substituent and phenol moiety enable chelation with metals like boron. This property is exploited in luminescent materials, contrasting with brominated ethanol derivatives, which lack such coordination sites .

Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

The sulfonyl and fluorine groups enhance metabolic stability, making this compound a candidate for protease inhibitors. The ester group improves membrane permeability compared to polar ethanol derivatives .

Biologische Aktivität

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes a bromo group and two phenyl groups attached to an imidazole ring along with an ethanol group. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C17H15BrN2O, with a molecular weight of approximately 343.2 g/mol. The synthesis typically involves the cyclization of appropriate precursors under specific conditions, often using ethylene oxide in the presence of a base like potassium carbonate. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains and fungi. For instance, it has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound may function by disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, derivatives similar to this compound have been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is largely attributed to its structural characteristics. The bromo group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. The ethanol moiety may improve solubility and bioavailability, facilitating its action within biological systems.

Interaction with Enzymes and Receptors

The compound has been shown to interact with various enzymes and receptors involved in disease processes. For instance, it may act as an inhibitor for enzymes linked to cancer progression or as a modulator for receptors involved in inflammatory responses .

Case Studies

Several studies have documented the biological effects of imidazole derivatives:

- Antimicrobial Efficacy : A study on related compounds demonstrated their effectiveness against protozoan infections, highlighting the importance of structural modifications in enhancing bioactivity .

- Cancer Research : Research on imidazole derivatives has indicated their potential as anticancer agents through mechanisms such as inducing oxidative stress in cancer cells .

- Pharmacological Applications : Investigations into the pharmacokinetics of these compounds have shown promising results regarding their absorption and distribution in biological systems, further supporting their therapeutic potential .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol?

The synthesis typically involves multi-step reactions starting from benzil derivatives, aldehydes, and amino alcohols. A representative protocol includes:

- Condensation : Benzil (4,5-diphenyl-1H-imidazole precursor) reacts with a brominated aldehyde (e.g., 5-bromothiophene-2-carbaldehyde) and ammonium acetate under reflux in acetic acid or methanol .

- Functionalization : The imidazole intermediate is alkylated with ethanolamine derivatives to introduce the hydroxyl group.

- Purification : Column chromatography (hexane/ethyl acetate) or crystallization (methanol/ether) is used for isolation .

Key parameters include temperature control (65–80°C), solvent choice (protic solvents for hydrogen bonding), and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and imidazole ring formation. Aromatic protons appear as multiplet signals (δ 7.0–8.0 ppm), while the ethanol moiety shows distinct -OH (δ 1.5–2.5 ppm) and CH resonances .

- X-ray Crystallography : Resolves stereochemistry and dihedral angles between substituents (e.g., 76.90° between imidazole and bromothiophene rings) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 515.45) .

- Chromatography : HPLC monitors reaction progress, ensuring >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of chiral imidazole derivatives like this compound?

Chirality arises from amino alcohol precursors (e.g., L-phenylalaninol) during imidazole cyclization. Key factors include:

- Solvent Polarity : Protic solvents (methanol) stabilize transition states via hydrogen bonding, preserving the S-configuration at chiral centers .

- Catalysts : Ammonium acetate acts as a Brønsted acid, accelerating imine formation while minimizing racemization .

- Temperature : Lower temperatures (0–25°C) reduce kinetic side reactions, favoring enantiomeric excess (ee) >90% . Computational studies (DFT) model transition states to predict stereoselectivity .

Q. What challenges arise in refining the crystal structure of brominated imidazole derivatives, and how are they addressed?

- Disorder in Bromine Substituents : Bromine’s high electron density causes anisotropic displacement, requiring constrained refinement in SHELXL .

- Hydrogen Bonding Networks : O–H···N interactions (e.g., 2.89 Å) are resolved using difference Fourier maps, with freely refined hydroxyl H atoms .

- Twinned Crystals : Programs like OLEX2 and WinGX detect twinning operators and apply HKLF5 formatting for data integration .

Q. How do computational methods aid in understanding the compound’s reactivity and biological interactions?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes) by analyzing hydrophobic pockets and hydrogen bond interactions .

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs), correlating HOMO-LUMO gaps with redox stability .

- MD Simulations : Assess solvation effects and stability in physiological conditions (e.g., water models in GROMACS) .

Methodological Considerations

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Cross-Validation : Compare XRD-derived torsion angles with NOESY correlations to confirm spatial arrangements .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening, explaining discrepancies in proton environments .

Q. What strategies optimize the yield of imidazole ring formation in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.